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molecular formula C20H25ClN2O3 B8313876 Isoxazole, 5-(7-(2-chloro-4-(4,5-dihydro-2-oxazolyl)phenoxy)heptyl)-3-methyl- CAS No. 98033-82-0

Isoxazole, 5-(7-(2-chloro-4-(4,5-dihydro-2-oxazolyl)phenoxy)heptyl)-3-methyl-

Cat. No. B8313876
M. Wt: 376.9 g/mol
InChI Key: LHFDVHPLPOZTCW-UHFFFAOYSA-N
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Patent
US05002960

Procedure details

5-{6-[2-Chloro-4-(4,5-dihydro-2-oxazolyl)phenoxy]hexyl}-3-methylisoxazole [IX; R=CH3, R1 =2-Cl, R2, R3, R4, R5 and R6 =H, Y=(CH2)6, oxazole at 4-position] was prepared from 5-(6-bromohexyl)-3-methylisoxazole (Example 14a) and 4,5-dihydro-2-(3-chloro-4-hydroxyphenyl)oxazole (Example 13b) according to the procedure of Example 9, part (b), and was obtained in the form of a colorless solid, m.p. 64.5°-65.5° C. when recrystallized from etherpentane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4,5-dihydro-2-(3-chloro-4-hydroxyphenyl)oxazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][C:8]1[O:12][N:11]=[C:10]([CH3:13])[CH:9]=1.[Cl:14][C:15]1[CH:16]=[C:17]([C:22]2[O:23][CH2:24][CH2:25][N:26]=2)[CH:18]=[CH:19][C:20]=1[OH:21].Cl[CH2:28]C1C=C(C)ON=1>>[Cl:14][C:15]1[CH:16]=[C:17]([C:22]2[O:23][CH2:24][CH2:25][N:26]=2)[CH:18]=[CH:19][C:20]=1[O:21][CH2:28][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][C:8]1[O:12][N:11]=[C:10]([CH3:13])[CH:9]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCCCC1=CC(=NO1)C
Name
4,5-dihydro-2-(3-chloro-4-hydroxyphenyl)oxazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=CC1O)C=1OCCN1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC1=NOC(=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was obtained in the form of a colorless solid, m.p. 64.5°-65.5° C. when
CUSTOM
Type
CUSTOM
Details
recrystallized from etherpentane

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(OCCCCCCCC2=CC(=NO2)C)C=CC(=C1)C=1OCCN1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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